molecular formula C23H20N4O5S2 B2869410 7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 946270-75-3

7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2869410
CAS RN: 946270-75-3
M. Wt: 496.56
InChI Key: JWTBLRKHPMCRCN-UHFFFAOYSA-N
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Description

7-acetyl-3-(2-furylmethyl)-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research on similar thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown promising antimicrobial activities. For instance, compounds synthesized from related chemical structures have been tested in vitro for their efficacy against different microbial strains, showcasing significant antimicrobial potential (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). This highlights the potential of the specified compound for developing new antimicrobial agents, given its structural similarity to known active molecules.

Antiprotozoal and Antitrichinellosis Effects

Another research avenue is the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for antiprotozoal and antitrichinellosis activities. Studies have synthesized novel compounds in this class and evaluated their effects against Trichinella spiralis and other protozoal pathogens, finding some derivatives to exhibit higher activity compared to standard treatments like albendazole (A. Mavrova, D. Vuchev, K. Anichina, N. Vassilev, 2010). This suggests the potential of our compound for further investigation in antiprotozoal research.

Antifungal Applications

Derivatives related to the given chemical structure have also been explored for their antifungal activities. For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown higher antifungal activity than fluconazole against Candida species, indicating a promising avenue for developing new antifungal agents (B. Kahveci, İ. Doğan, E. Menteşe, H. E. Sellitepe, D. Kart, 2020).

Antihyperlipaemic Activity

Research has also extended into the pharmacological domain, where similar compounds have been screened for antihyperlipaemic activity. Certain thieno(2,3-d)pyrimidin-4(3H)-ones demonstrated promising results in lowering serum triglyceride levels, comparable to known drugs like clofibrate (C. Shishoo, M. B. Devani, V. S. Bhadti, K. Jain, I. Rathod, R. Goyal, T. Gandhi, R. Patel, S. Naik, 1990). This opens up possibilities for the compound's role in developing antihyperlipaemic treatments.

properties

IUPAC Name

11-acetyl-4-(furan-2-ylmethyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-14(28)25-8-7-18-19(12-25)34-21-20(18)22(29)26(11-17-6-3-9-32-17)23(24-21)33-13-15-4-2-5-16(10-15)27(30)31/h2-6,9-10H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTBLRKHPMCRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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